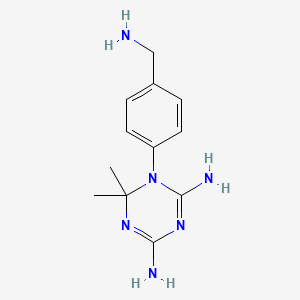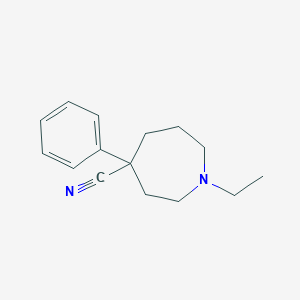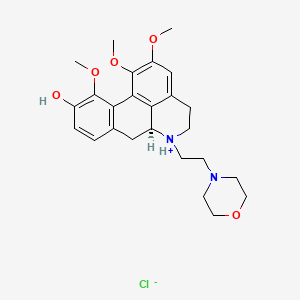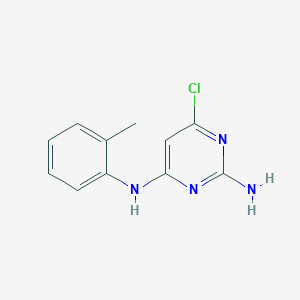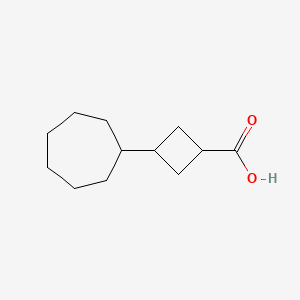
Cyclobutanecarboxylic acid, 3-cycloheptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxylic acid, 3-cycloheptyl- is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a cycloheptyl group
Métodos De Preparación
The synthesis of cyclobutanecarboxylic acid, 3-cycloheptyl- can be achieved through several synthetic routes. One common method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process typically requires specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst. Industrial production methods may involve the use of advanced techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Cyclobutanecarboxylic acid, 3-cycloheptyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Esterification: In the presence of alcohols and an acid catalyst, the compound can form esters.
Amide Formation: Reaction with amines under suitable conditions results in the formation of amides, which are important in biochemistry and pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
Cyclobutanecarboxylic acid, 3-cycloheptyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of cyclobutanecarboxylic acid, 3-cycloheptyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Cyclobutanecarboxylic acid, 3-cycloheptyl- can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: Lacks the cycloheptyl group, making it less complex in structure.
Cycloheptylcarboxylic acid: Contains a cycloheptyl group but lacks the cyclobutane ring.
Cyclobutylamine: A derivative of cyclobutanecarboxylic acid, used in organic synthesis.
Propiedades
Número CAS |
66016-22-6 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
3-cycloheptylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)11-7-10(8-11)9-5-3-1-2-4-6-9/h9-11H,1-8H2,(H,13,14) |
Clave InChI |
YYUXOFUWSOGMGC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C2CC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



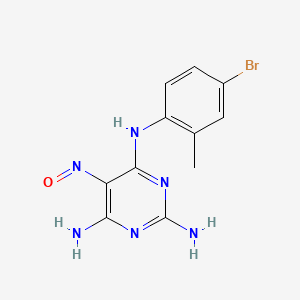
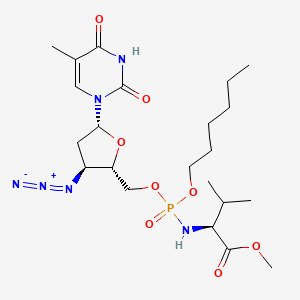
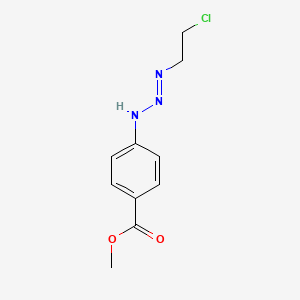

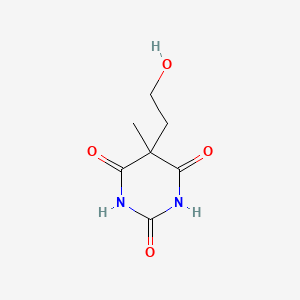
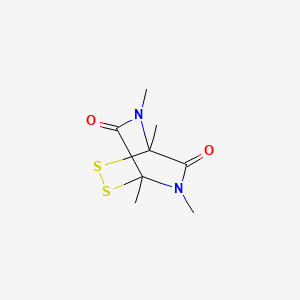

![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
